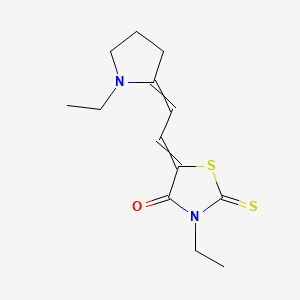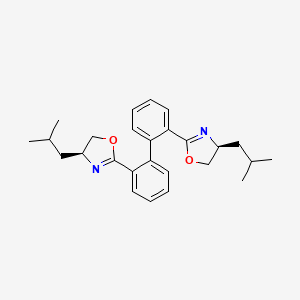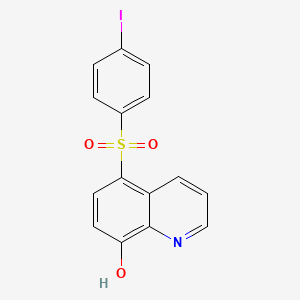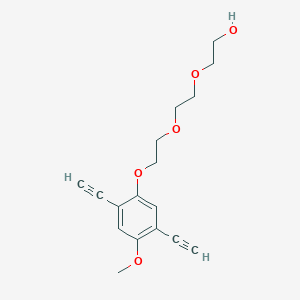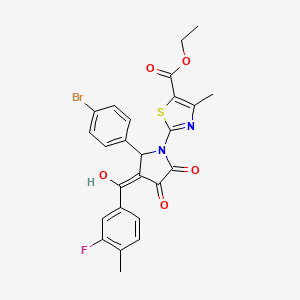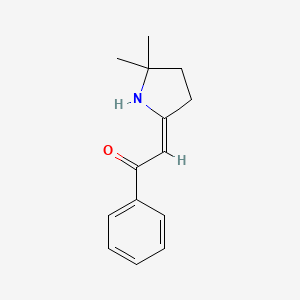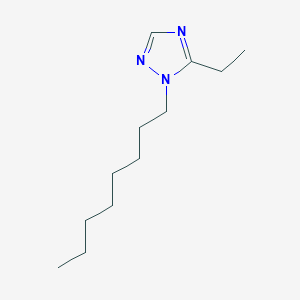
5-Ethyl-1-octyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-octyl-1H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position and an octyl group at the 1-position of the triazole ring. Triazoles are known for their broad range of biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. For 5-Ethyl-1-octyl-1H-1,2,4-triazole, one common method involves the reaction of ethyl hydrazine with octyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs microwave irradiation techniques to enhance reaction rates and yields. The use of ionic liquids as solvents and potassium carbonate as a base has been reported to be effective for the regioselective alkylation of triazoles under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-octyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives
Aplicaciones Científicas De Investigación
5-Ethyl-1-octyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-octyl-1H-1,2,4-triazole involves its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities.
1,2,4-Triazole: The parent compound of 5-Ethyl-1-octyl-1H-1,2,4-triazole.
Fluconazole: A triazole derivative used as an antifungal agent.
Voriconazole: Another triazole derivative with antifungal properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and octyl groups enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
5-ethyl-1-octyl-1,2,4-triazole |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-8-9-10-15-12(4-2)13-11-14-15/h11H,3-10H2,1-2H3 |
Clave InChI |
YZEXQPBNKOVESQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=NC=N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
gold](/img/structure/B12880837.png)
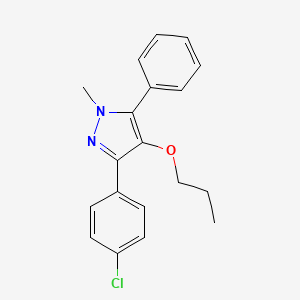
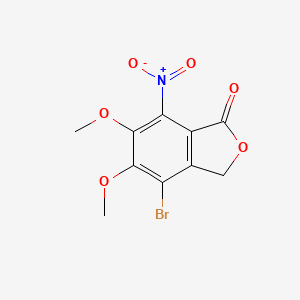
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
